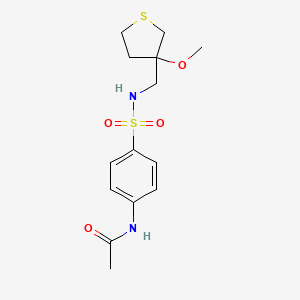

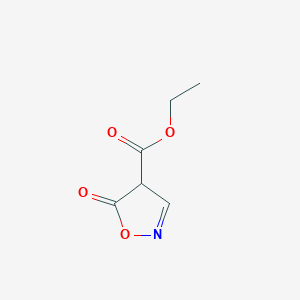

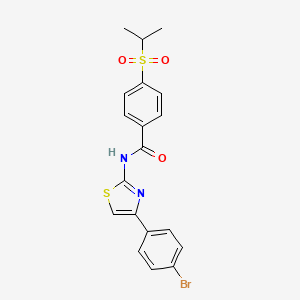

![molecular formula C18H20N4O3 B2425804 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 2034457-26-4](/img/structure/B2425804.png)

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a cyclopropyl group, a 1,2,3-triazole ring, a pyrrolidine ring, and a 1,4-dioxin ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The 1,2,3-triazole ring in the compound is a five-membered ring containing two nitrogen atoms and three carbon atoms. The pyrrolidine is a five-membered ring containing four carbon atoms and one nitrogen atom . The 1,4-dioxin is a six-membered ring with four carbon atoms and two oxygen atoms .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole, pyrrolidine, and 1,4-dioxin rings. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,2,3-triazole ring could contribute to the compound’s polarity .Scientific Research Applications

Anticonvulsant Properties: Several medicinal compounds containing the 1,2,3-triazole core exhibit anticonvulsant effects. For instance, the anticonvulsant drug Rufinamide and other derivatives have been developed based on this motif.

Antibacterial and Anticancer Activity: Exploring derivatives of this compound could lead to novel antibacterial and anticancer agents. Researchers have synthesized and evaluated 1,2,3-triazole derivatives for their cytotoxic activity against various cancer cell lines . Further investigations may reveal promising candidates.

Supramolecular Chemistry and Materials Science

The 1,2,3-triazole’s unique properties, such as chemical stability and aromatic character, make it suitable for supramolecular chemistry and materials science:

Click Chemistry Applications: The “click chemistry” approach, often involving 1,3-dipolar cycloadditions, has facilitated the synthesis of 1,2,3-triazoles. Researchers use this method to create functional materials, polymers, and bioconjugates .

Fluorescent Imaging Probes: Functionalized 1,2,3-triazoles serve as fluorescent imaging probes in biological studies. Their stability and compatibility with biological systems make them valuable tools for visualizing cellular processes.

Organic Synthesis and Chemical Biology

The compound’s structural resemblance to amide bonds opens up intriguing possibilities:

Mimicking Amide Bonds: Due to its structural similarity to amide bonds, the 1,2,3-triazole motif can mimic E or Z amide bonds. Researchers exploit this feature in chemical biology studies and organic synthesis.

Bioconjugation Strategies: 1,2,3-Triazoles play a crucial role in bioconjugation reactions, linking biomolecules for targeted drug delivery and diagnostics.

Future Directions

properties

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c23-18(17-11-24-15-3-1-2-4-16(15)25-17)21-8-7-13(9-21)22-10-14(19-20-22)12-5-6-12/h1-4,10,12-13,17H,5-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTNAASIKUDDHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4COC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

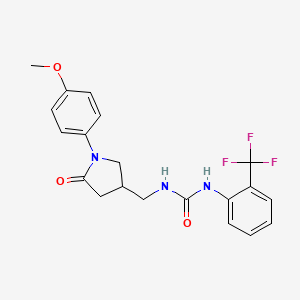

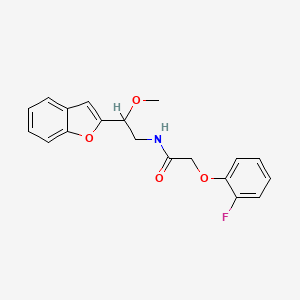

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2425721.png)

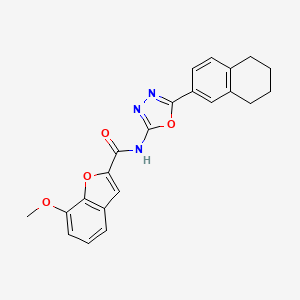

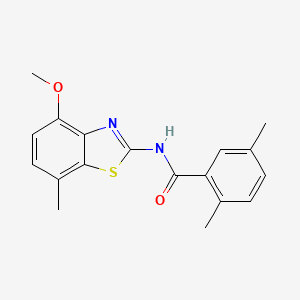

![2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid hydrochloride](/img/structure/B2425729.png)

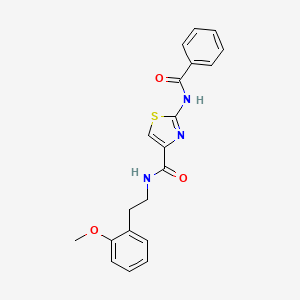

![4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2425733.png)